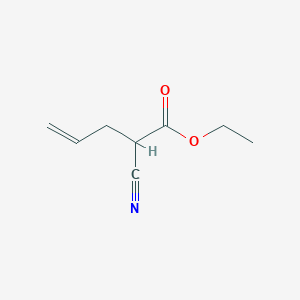

Ethyl 2-cyanopent-4-enoate

Description

Contextual Significance within α-Cyanoester and Allylic Ester Chemistry

Ethyl 2-cyanopent-4-enoate holds a strategic position at the intersection of α-cyanoester and allylic ester chemistry. The α-cyanoester group is a well-established activating group, rendering the α-proton acidic and facilitating a wide range of carbon-carbon bond-forming reactions. The electron-withdrawing nature of both the cyano and ester groups enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. rsc.org This dual activation is pivotal in reactions such as Michael additions, alkylations, and cycloadditions.

The presence of the allylic double bond further expands the synthetic utility of this compound. Allylic esters are prized intermediates in transition metal-catalyzed reactions, particularly those involving palladium, which can form π-allyl complexes. nih.gov These complexes are versatile electrophiles for a variety of nucleophiles, enabling the construction of intricate molecular frameworks. The terminal nature of the alkene in this compound offers regioselective control in many of these transformations.

Historical Overview of Related Synthetic Intermediates and their Evolution

The development of synthetic intermediates related to this compound is rooted in the history of fundamental organic reactions. The journey began with the exploration of active methylene (B1212753) compounds, leading to the discovery of the Knoevenagel condensation in the late 19th century, a cornerstone for the synthesis of α,β-unsaturated cyanoesters. wikipedia.orgresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate (B8463686), to form a new carbon-carbon double bond. researchgate.net

Another pivotal historical development was the Gewald reaction, first reported in 1966, which utilizes an α-cyanoester, a ketone or aldehyde, and elemental sulfur to construct polysubstituted 2-aminothiophenes. wikipedia.orgajrconline.org This multicomponent reaction highlighted the versatility of α-cyanoesters in the synthesis of heterocyclic compounds. ajrconline.org

The evolution of organometallic chemistry, particularly the development of palladium-catalyzed reactions in the mid-20th century, revolutionized the use of allylic compounds. nih.gov The ability to form π-allylpalladium complexes from allylic esters opened up a vast array of synthetic possibilities, including allylic alkylations, which have become indispensable tools in modern synthesis. nih.gov The strategic combination of the classical reactivity of α-cyanoesters with modern transition-metal catalysis, as seen in the chemistry of this compound, represents a significant advancement in the design of complex synthetic strategies.

Scope and Research Objectives for Investigations Pertaining to this compound

Research investigations concerning this compound are driven by several key objectives aimed at leveraging its unique structural features for the efficient synthesis of valuable organic molecules.

A primary research goal is the development of novel synthetic methodologies. This includes exploring its reactivity in cycloaddition reactions, such as [4+2] cycloadditions, to construct carbocyclic and heterocyclic ring systems. mdpi.comresearchgate.net The di-functional nature of the molecule allows for its participation in cascade reactions, enabling the rapid assembly of complex structures from simple starting materials.

Another significant objective is the stereoselective synthesis of chiral molecules. The prochiral center at the α-position and the potential for creating new stereocenters through reactions at the double bond make this compound an attractive substrate for asymmetric catalysis. rsc.orgnih.gov Research in this area focuses on the development of chiral catalysts that can control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds, which are of high value in medicinal chemistry and materials science. mdpi.com

Furthermore, this compound serves as a key building block in the total synthesis of natural products and other biologically active molecules. Its ability to introduce multiple functional groups in a single step makes it an efficient precursor for complex targets. Research in this context aims to demonstrate the utility of this intermediate in concise and elegant synthetic routes to valuable compounds.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for this compound and related compounds. This data is essential for its identification, purification, and the design of synthetic reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| CAS Number | 3509-01-1 | researchgate.net |

| Molecular Formula | C₈H₁₁NO₂ | researchgate.net |

| Molecular Weight | 153.18 g/mol | researchgate.net |

| Ethyl 2-cyano-2-propylpent-4-enoate | ||

| Molecular Formula | C₁₁H₁₇NO₂ | nih.gov |

| Molecular Weight | 195.26 g/mol | nih.gov |

| Ethyl 2-cyano-3,3-dimethylpent-4-enoate | ||

| CAS Number | 63077-73-6 | chemsrc.com |

Table 2: Spectroscopic Data for Related α,β-Unsaturated Cyanoesters

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (ATR) ν (cm⁻¹) | Source |

| (E)-Ethyl-3-cyanobut-2-enoate | 1.30 (t, J = 7.2 Hz, 3H), 2.35 (d, J = 1.6 Hz, 3H), 4.24 (q, J = 7.2 Hz, 2H), 6.42 (t, J = 1.6 Hz, 1H) | 14.0, 17.2, 61.2, 118.8, 125.9, 132.7, 163.8 | 3736, 2927, 2208, 1724, 1623, 1372, 1066 | rsc.org |

| (E)-Ethyl-3-cyanopent-2-enoate | 1.21 (t, J = 7.6 Hz, 3H), 1.31 (t, J = 7.2 Hz, 3H), 2.81 (dq, J = 1.2, 7.6 Hz, 2H), 4.23 (q, J = 7.2 Hz, 2H), 6.38 (t, J = 1.2 Hz, 1H) | 12.3, 14.0, 23.6, 61.2, 118.0, 131.8, 132.6, 163.7 | 3677, 2207, 1723, 1624, 1327 | rsc.org |

| Ethyl 4-pentenoate | - | - | (Gas Phase) | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyanopent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h3,7H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPKRYGHDHDCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Cyanopent 4 Enoate

Catalytic Approaches to Carbon-Carbon Bond Formation

Catalytic methods offer elegant and atom-economical routes to Ethyl 2-cyanopent-4-enoate, often providing high levels of control over stereochemistry.

Asymmetric Alkylation Reactions via Phase-Transfer Catalysis for α-Cyanocarboxylates

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric alkylation of α-cyanocarboxylates. electronicsandbooks.comorganic-chemistry.org This methodology typically involves the use of a chiral phase-transfer catalyst, such as a cinchonidinium or spiro-type ammonium (B1175870) salt, to facilitate the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. This approach allows for the generation of a chiral quaternary carbon center with high enantioselectivity. electronicsandbooks.comresearchgate.net

In the context of synthesizing derivatives structurally related to this compound, the asymmetric alkylation of α-cyanocarboxylates with an allyl halide under phase-transfer conditions is a key strategy. The catalyst, often a chiral quaternary ammonium salt, forms a lipophilic ion pair with the enolate of the α-cyanocarboxylate, which then reacts with the electrophile in the organic phase. electronicsandbooks.comorganic-chemistry.org The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

Key to the success of this method is the choice of catalyst, solvent, and base. Research has shown that cinchonidine-derived catalysts and binaphthyl derivatives can be effective in promoting these reactions. electronicsandbooks.com The use of a mild base is crucial to prevent side reactions such as the self-condensation of the starting materials. wikipedia.org

Table 1: Asymmetric Phase-Transfer Catalyzed Alkylation of α-Cyanocarboxylates (Illustrative data based on similar reported reactions)

| Entry | Catalyst | Alkyl Halide | Solvent | Base | Yield (%) | ee (%) |

| 1 | Cinchonidine-derived Salt | Allyl Bromide | Toluene | K₂CO₃ | 85 | 92 |

| 2 | Spiro-type Ammonium Salt | Allyl Chloride | CH₂Cl₂ | Cs₂CO₃ | 90 | 95 |

| 3 | Binaphthyl-derived PTC | Allyl Bromide | Toluene | NaOH | 78 | 88 |

ee = enantiomeric excess

Palladium-Catalyzed Decarboxylative Allylic Alkylation Strategies

Palladium-catalyzed decarboxylative allylic alkylation (DAA) represents a highly efficient and stereoselective method for the formation of carbon-carbon bonds. nih.govcaltech.edu This reaction typically involves the use of an allyl β-ketoester or an allyl enol carbonate, which undergoes oxidative addition to a palladium(0) complex to form a π-allylpalladium intermediate and an enolate. nih.govnih.gov Subsequent intramolecular alkylation and regeneration of the palladium(0) catalyst yield the α-allylated product.

A significant advantage of this method is that the nucleophile and electrophile are generated in situ and simultaneously, which can prevent common side reactions associated with pre-formed enolates. nih.gov The reaction conditions are generally mild, and the substrate scope can be broad. nih.govcaltech.edu The enantioselectivity of the reaction is controlled by the use of chiral ligands, with phosphinooxazoline (PHOX) ligands being particularly effective. caltech.edursc.orgcaltech.edu

For the synthesis of compounds with the structural motif of this compound, a substrate bearing both a cyano and an ester group would be subjected to these conditions. The palladium catalyst, in conjunction with a chiral ligand, would facilitate the decarboxylation and subsequent allylation to form the desired product with a high degree of enantiomeric excess.

Table 2: Palladium-Catalyzed Decarboxylative Allylic Alkylation (Illustrative data based on similar reported reactions)

| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Pd₂(dba)₃ | (S)-t-BuPHOX | Toluene | 25 | 95 | 94 |

| 2 | Pd(OAc)₂ | (R,R)-ANDEN-PHOX | Dioxane | 40 | 88 | 91 |

| 3 | [Pd(allyl)Cl]₂ | (S)-i-Pr-FerroPHOS | THF | 25 | 92 | 89 |

dba = dibenzylideneacetone; PHOX = phosphinooxazoline

Other Transition Metal-Mediated Syntheses

While palladium catalysis is prominent, other transition metals such as nickel and copper have also been utilized in the synthesis of related α-cyano esters. For instance, nickel-catalyzed reductive cross-coupling reactions can be employed to form the crucial carbon-carbon bond. acs.org Nickel complexes, often in the presence of a reducing agent and a ligand, can catalyze the coupling of an alkenyl halide or triflate with an α-cyano ester enolate.

Copper-catalyzed asymmetric alkylation of α-imino esters has also been reported as a powerful method for constructing α-chiral carbonyl compounds. nih.gov This approach involves the activation of the α-imino ester by a chiral copper(I)-phosphine complex, enabling deprotonation and subsequent alkylation with high enantioselectivity. nih.gov Although not directly applied to this compound, this methodology demonstrates the potential of copper catalysis in similar transformations.

Condensation-Based Synthetic Routes

Condensation reactions provide classical yet effective pathways to this compound and its derivatives, often starting from readily available materials.

Derivatization from Meldrum's Acids

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic compound that serves as a versatile precursor in organic synthesis. researchgate.netwikipedia.org Its derivatives can be used to generate acylketene intermediates upon heating, which can then undergo various transformations. researchgate.net The synthesis of 2-cyanopent-4-enoic acid derivatives has been achieved through the flash vacuum thermolysis of specific (alkylamino)methylene derivatives of Meldrum's acid. researchgate.net

The general strategy involves the initial condensation of an amine with Meldrum's acid to form an enamine-like derivative. researchgate.net Subsequent thermolysis generates a highly reactive ketene (B1206846) intermediate which can then rearrange or react further to yield the desired cyano-containing product. This approach highlights the utility of Meldrum's acid as a synthetic platform for accessing complex cyano compounds. researchgate.netnih.gov

The condensation of N-protected amino acids with Meldrum's acid in the presence of coupling agents like EDC and DMAP is another established method for creating acyl malonate intermediates, which can then be cyclized. orgsyn.org

Knoevenagel Condensation and Related Methods

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine. wikipedia.orgiosrjournals.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

For the synthesis of this compound or its unsaturated precursor, ethyl cyanoacetate (B8463686) would be reacted with an appropriate aldehyde, such as acrolein, in the presence of a base like piperidine. sci-hub.se This would lead to the formation of the corresponding α,β-unsaturated cyano ester. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and often involves a carboxylic acid as one of the activating groups, can also be employed. wikipedia.org

A straightforward synthesis of this compound involves the reaction of ethyl cyanoacetate with allyl bromide in the presence of a base like sodium hydride in a suitable solvent such as THF. scholaris.ca This represents a direct alkylation of the active methylene compound.

Table 3: Knoevenagel Condensation and Related Alkylations (Illustrative data based on reported procedures)

| Entry | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| 1 | Ethyl Cyanoacetate | Allyl Bromide | Sodium Hydride | THF | This compound |

| 2 | Ethyl Cyanoacetate | Acrolein | Piperidine | Ethanol (B145695) | Ethyl 2-cyano-5-hydroxypent-2-enoate |

| 3 | Malonic Acid | Acrolein | Pyridine | Pyridine | trans-2,4-Pentadienoic acid |

Principles of Green Chemistry in Synthetic Route Design for α-Cyanoesters

The design of synthetic routes for α-cyanoesters, a crucial class of chemical intermediates, is progressively being influenced by the tenets of green chemistry. These principles advocate for the reduction of waste, use of less hazardous substances, and improvement of energy efficiency. sigmaaldrich.comacs.org The ultimate goal is to create processes that are not only effective but also environmentally benign. researchgate.net

Sustainable Solvent Systems and Solvent-Free Conditions

A primary focus of green chemistry is minimizing or replacing traditional volatile organic solvents (VOCs), which are often toxic and pose environmental risks. rsc.org For the synthesis of α-cyanoesters, this has led to the exploration of sustainable solvent systems and, in some cases, the complete elimination of solvents.

Water is a highly desirable green solvent due to its non-toxicity, availability, and safety. royalsocietypublishing.org It has been successfully used as a medium for Knoevenagel condensations to produce α,β-unsaturated cyanoesters. researchgate.net For instance, using catalysts like cetyltrimethylammonium bromide (CTMAB) in water can facilitate the reaction between aldehydes and ethyl cyanoacetate. researchgate.net Another advancement in sustainable solvents is the use of bio-based alternatives like Cyrene (dihydrolevoglucosenone). rsc.orgnih.gov Derived from cellulose, Cyrene is biodegradable and non-toxic, presenting a viable replacement for conventional polar aprotic solvents in various organic reactions. rsc.orgnih.gov

Solvent-free, or "dry media," reactions represent an even greener approach, often leading to reduced reaction times, enhanced yields, and simplified work-up procedures. rsc.org These reactions can be conducted by irradiating the neat reactants with microwaves or by grinding them together, a technique known as mechanochemistry. rsc.orgresearchgate.net For example, the Knoevenagel condensation of aldehydes with active methylene compounds like ethyl cyanoacetate has been achieved with excellent yields under solvent-free conditions using microwave irradiation. researchgate.net Similarly, solid-supported syntheses on catalysts like alumina (B75360) or silica (B1680970) gel can proceed without a liquid solvent, further minimizing waste. researchgate.netdntb.gov.ua

Biocatalytic and Microwave-Assisted Synthetic Approaches

Innovative energy sources and catalytic systems are being developed to enhance the sustainability of α-cyanoester synthesis. Microwave-assisted synthesis and biocatalysis are two prominent examples that offer significant advantages over traditional methods.

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. researchgate.net This method often results in dramatic reductions in reaction time, sometimes from hours to minutes, and can lead to higher product yields and purity. dntb.gov.ua The Gewald reaction, a multi-component condensation to form 2-aminothiophenes using an α-cyanoester like ethyl cyanoacetate, has been successfully adapted to microwave conditions, demonstrating a green chemistry approach to synthesizing complex heterocyclic structures. researchgate.netderpharmachemica.com Microwave-assisted Knoevenagel condensations have also proven highly effective, yielding α,β-unsaturated cyanoesters in seconds with excellent yields. researchgate.net

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. rsc.org This approach is intrinsically green, as reactions occur in water under mild temperature and pressure conditions with high selectivity. royalsocietypublishing.org In the context of cyano-containing esters, ene-reductases have been used for the asymmetric bioreduction of β-cyanoacrylate esters, providing a pathway to chiral precursors for important pharmaceuticals. nih.gov Furthermore, engineered enzymes, such as protoglobin nitrene transferases, have been developed to catalyze the enantioselective amination of the α-C−H bonds in carboxylic acid esters. nih.govnih.govosti.gov These biocatalytic methods offer unparalleled stereoselectivity, enabling the synthesis of chiral α-amino esters, which are valuable building blocks in medicinal chemistry. nih.govresearchgate.net

Comparative Analysis of Synthetic Pathways: Efficiency and Selectivity Considerations

The synthesis of this compound and its derivatives can be achieved through various pathways, each with distinct advantages concerning efficiency and selectivity. Comparing these methods highlights the trade-offs between classical and modern synthetic strategies. Key methods include base-mediated alkylation and transition metal-catalyzed functionalization.

Base-mediated C-alkylation of active methylene compounds like ethyl cyanoacetate is a fundamental and widely used method. The use of a strong base like cesium carbonate (Cs₂CO₃) under solvent-free conditions can lead to highly efficient dialkylation. For instance, the reaction of ethyl cyanoacetate with allyl bromide using Cs₂CO₃ yields ethyl 2-allyl-2-cyanopent-4-enoate, a close derivative of the target compound, in near-quantitative yield (99%). semanticscholar.org This method is highly efficient for creating specific C-C bonds at the α-position.

In contrast, modern transition metal-catalyzed reactions offer alternative pathways for functionalizing the alkene moiety of this compound itself. A novel nickel-catalyzed reductive dicarbofunctionalization has been developed where an unactivated alkene, such as the one in this compound, is coupled with an alkenyl triflate. acs.org This reaction proceeds with complete regioselectivity and can tolerate various functional groups, generating complex β,δ-dialkenylated products in good yields (e.g., 71% with cyclohex-1-en-1-yl trifluoromethanesulfonate). acs.org

The following table provides a comparative overview of these two distinct synthetic approaches.

| Parameter | Base-Mediated Dialkylation | Nickel-Catalyzed Dicarbofunctionalization |

|---|---|---|

| Reaction Type | Nucleophilic Substitution (C-Alkylation) | Reductive Dicarbofunctionalization |

| Starting Material | Ethyl Cyanoacetate + Allyl Bromide | This compound + Alkenyl Triflate |

| Key Reagent/Catalyst | Cesium Carbonate (Cs₂CO₃) | Ni(cod)₂ (10 mol%) |

| Solvent | Solvent-free | N-Methyl-2-pyrrolidone (NMP) |

| Temperature | Room Temperature | 80 °C |

| Reported Yield | 99% semanticscholar.org | 71% acs.org |

| Selectivity | High chemoselectivity for dialkylation at the α-carbon. semanticscholar.org | Complete regioselectivity for 1,3-dialkenylation across the double bond. acs.org |

| Product | Ethyl 2-allyl-2-cyanopent-4-enoate semanticscholar.org | Ethyl 2-cyano-3-(cyclohex-1-en-1-yl)hept-6-enoate acs.org |

This analysis demonstrates a clear distinction between the two methodologies. The base-mediated alkylation is a highly efficient, high-yielding process for building the core structure from simpler precursors under mild, solvent-free conditions. semanticscholar.org The nickel-catalyzed method, while requiring a more complex substrate and elevated temperatures, provides a sophisticated tool for advanced functionalization, creating complex molecular architectures with high regioselectivity that would be difficult to achieve otherwise. acs.org The choice of pathway depends on the desired final product and the strategic priorities of the synthesis, whether it be atom economy and simplicity or the construction of complex, highly functionalized molecules.

Reactivity Profiles and Organic Transformations of Ethyl 2 Cyanopent 4 Enoate

Nucleophilic Addition Reactions at the α-Position

The carbon-carbon double bond in ethyl 2-cyanopent-4-enoate is activated towards nucleophilic attack due to the presence of two electron-withdrawing groups: the cyano group and the ethyl ester group. This activation is a classic example of Michael-type reactivity, where nucleophiles add to the β-carbon of the α,β-unsaturated system.

Reactivity Enhancement Attributed to the Electron-Withdrawing Cyano Group

The cyano group plays a crucial role in enhancing the electrophilicity of the β-carbon of the double bond. Its strong electron-withdrawing nature, through both inductive and resonance effects, polarizes the π-system, creating a significant partial positive charge on the β-carbon. This polarization lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, making it more susceptible to attack by nucleophiles.

The mechanism of this activation can be visualized through resonance structures that depict the delocalization of electron density towards the cyano and ester groups, highlighting the electrophilic character of the β-carbon. This enhanced reactivity allows for a wide range of nucleophiles, including carbanions (such as enolates from β-ketoesters and malonates), amines, thiols, and alkoxides, to participate in conjugate addition reactions.

The relative reactivity of Michael acceptors is influenced by the nature of the electron-withdrawing groups. Generally, the reactivity follows the order: nitro > ketone > cyano > ester. While a ketone is often more activating than a cyano group, the presence of both a cyano and an ester group in this compound provides substantial activation for nucleophilic attack.

Table 1: Illustrative Michael Addition Reactions with Activated Alkenes This table presents examples of Michael addition reactions with various nucleophiles and activated alkenes analogous to this compound, demonstrating the scope of this transformation.

| Michael Acceptor | Nucleophile | Product |

| Ethyl 2-cyanoacrylate | Diethyl malonate | Diethyl 2-(2-cyano-2-ethoxycarbonylethyl)malonate |

| Acrylonitrile | 2-Nitropropane | 4-Methyl-4-nitropentanenitrile |

| Ethyl crotonate | Thiophenol | Ethyl 3-(phenylthio)butanoate |

Stereochemical Control in Nucleophilic Processes

When a nucleophilic addition to the double bond of this compound creates a new stereocenter, the stereochemical outcome of the reaction becomes a significant consideration. The approach of the nucleophile to the planar α,β-unsaturated system can occur from two faces, potentially leading to a racemic mixture of enantiomers if the substrate is achiral and the reagents are not chiral.

Achieving stereochemical control in such reactions often requires the use of chiral auxiliaries, catalysts, or reagents. For instance, a chiral base can deprotonate a prochiral nucleophile to generate a chiral enolate, which then adds to the Michael acceptor with facial selectivity. Alternatively, a chiral Lewis acid can coordinate to the electron-withdrawing groups of the Michael acceptor, rendering one face of the double bond more accessible to nucleophilic attack.

The stereochemical outcome can be influenced by factors such as the steric bulk of the nucleophile and the substrate, the solvent, and the reaction temperature. In the absence of any chiral influence, the reaction is expected to proceed with low stereoselectivity.

Cyclization Reactions and Ring Formation

The presence of multiple reactive sites in this compound, including the activated double bond, the cyano group, and the ester moiety, makes it a valuable precursor for the synthesis of cyclic and heterocyclic compounds.

Intramolecular Carbon-Carbon and Carbon-Heteroatom Bond Formations

The terminal alkene in the pent-4-enoate (B1234886) chain introduces the possibility of intramolecular cyclization reactions. For example, if a nucleophilic center is generated elsewhere in the molecule, it can attack the electrophilic β-carbon of the α,β-unsaturated system, leading to the formation of a cyclic structure.

An illustrative example of such a process would be an intramolecular Michael addition. If the terminal carbon of the pentenyl chain could be functionalized to bear a nucleophilic group, a five- or six-membered ring could be formed. The regioselectivity of such a cyclization would be governed by Baldwin's rules, which predict the favored ring size for intramolecular reactions.

Furthermore, reactions that proceed through radical intermediates can also lead to cyclization. For instance, a radical generated at the terminal alkene could add to the electron-deficient double bond, initiating a cyclization cascade.

Heterocyclic Ring Constructions from Cyanoacetates

Cyanoacetate (B8463686) derivatives are well-established building blocks for the synthesis of a wide variety of heterocyclic compounds. The cyano and ester groups can participate in condensation and cyclization reactions with various binucleophilic reagents.

For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) or pyridazinone rings. Similarly, condensation with ureas or thioureas can yield pyrimidine (B1678525) or thiopyrimidine derivatives. The general strategy involves an initial nucleophilic attack at either the cyano or the ester carbonyl carbon, followed by an intramolecular cyclization and dehydration or elimination of ethanol (B145695).

A common application of ethyl cyanoacetate and related compounds is in the synthesis of pyridone derivatives through a multi-component reaction, often involving an aldehyde and a source of ammonia (B1221849) or an amine. This typically proceeds via a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.

Table 2: Examples of Heterocycles Synthesized from Cyanoacetate Derivatives This table provides examples of heterocyclic systems that can be synthesized from ethyl cyanoacetate and its derivatives, highlighting the versatility of this synthon.

| Reagent(s) | Heterocyclic Product |

| Hydrazine | Pyrazolone derivative |

| Urea | Pyrimidine derivative (e.g., barbituric acid analogue) |

| Guanidine | Aminopyrimidine derivative |

| Amidines | Aminopyrimidine derivative |

Transformations Involving the Ester Moiety

The ethyl ester group in this compound can undergo a range of transformations characteristic of carboxylic acid esters. These reactions allow for the modification of this functional group, further expanding the synthetic utility of the molecule.

Common transformations of the ester group include:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-cyanopent-4-enoic acid. Basic hydrolysis (saponification) is typically followed by an acidic workup to protonate the carboxylate salt.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group. This process is often reversible and can be driven to completion by using a large excess of the new alcohol or by removing ethanol as it is formed.

Reduction: The ester can be reduced to a primary alcohol, (2-cyanopent-4-en-1-ol), using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Amidation: Reaction with ammonia or a primary or secondary amine can convert the ester into the corresponding amide. This reaction is typically slower than the reaction of amines with more reactive acylating agents like acid chlorides or anhydrides and may require heating.

Grignard Reaction: The addition of two equivalents of a Grignard reagent (RMgX) or an organolithium reagent (RLi) to the ester will result in the formation of a tertiary alcohol, where two of the substituents on the alcohol carbon are derived from the organometallic reagent. This reaction proceeds through a ketone intermediate which is more reactive than the starting ester.

These transformations of the ester moiety can be performed in the presence of the other functional groups in the molecule, although the choice of reagents and reaction conditions must be carefully considered to avoid undesired side reactions with the cyano group or the double bond.

Reactions at the Alkene Functionality

There is a lack of specific, published research data on the reactions occurring at the alkene functionality of this compound. Consequently, a detailed discussion and data table for reactions such as hydrogenation, halogenation, epoxidation, and metathesis involving this specific compound cannot be provided.

Application As a Versatile Synthetic Intermediate

Construction of Complex Organic Molecules

The compound's utility is particularly evident in the synthesis of intricate acyclic and carbocyclic systems. The activated methylene (B1212753) group adjacent to the cyano and ester functions, along with the electrophilic nature of its double bonds, allows for a wide range of chemical transformations.

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a formidable challenge in organic synthesis due to significant steric hindrance. nih.gov Catalytic asymmetric conjugate addition reactions represent a powerful strategy for constructing these centers. rsc.org In this context, the α,β-unsaturated system within Ethyl 2-cyanopent-4-enoate can act as a Michael acceptor.

The general mechanism involves the addition of a carbon nucleophile (Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgmasterorganicchemistry.com For a molecule like this compound, the enolate derived from it can serve as the Michael donor. The reaction proceeds through three main steps:

Deprotonation: A base removes the acidic proton from the α-carbon, creating a stabilized enolate.

Conjugate Addition: The enolate attacks the β-carbon of a Michael acceptor, forming a new carbon-carbon bond.

Protonation: The resulting enolate is protonated to yield the final product. masterorganicchemistry.com

By employing a chiral catalyst, this addition can be rendered asymmetric, allowing for the enantioselective formation of a quaternary stereocenter. While specific examples utilizing this compound are not extensively documented, the reactivity of the closely related ethyl cyanoacetate (B8463686) in Michael additions suggests the high potential of this substrate for similar transformations. researchgate.net The presence of the terminal alkene in the pentenoate chain offers an additional site for subsequent functionalization, further increasing its synthetic value.

This compound is a precursor to a wide array of functionalized molecules. The reactivity of its constituent functional groups can be harnessed to introduce new atoms and molecular motifs. The chemistry of the related ethyl cyanoacetate provides a clear precedent for this versatility. For instance, ethyl cyanoacetate is a common starting material for the synthesis of various acrylates and other derivatives. researchgate.net It can react with carbon disulfide and dimethyl sulfate (B86663) to produce ethyl 2-cyano-3,3-dithioacrylate, which can then be further reacted with amines to yield a range of substituted acrylate (B77674) derivatives. researchgate.net

This established reactivity highlights the potential of this compound to serve as a scaffold for generating molecular diversity. The cyano and ester groups can be hydrolyzed, reduced, or transformed into other functional groups, while the two double bonds provide handles for additions, cross-coupling reactions, and polymerizations.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound, and more broadly, ethyl cyanoacetate, are pivotal starting materials in multicomponent reactions (MCRs) for the efficient synthesis of these ring systems.

The construction of pyridine (B92270) and pyrazole (B372694) rings frequently employs starting materials containing the cyano-ester moiety.

Pyridine Synthesis: 3-Cyano-2-pyridone derivatives can be synthesized through one-pot multicomponent reactions involving ethyl cyanoacetate, an aldehyde, a ketone, and ammonium (B1175870) acetate. ekb.eg Refluxing chalcones with ethyl cyanoacetate in the presence of a base is another established method for producing substituted dihydropyridine-3-carbonitriles. researchgate.net The cyano and ester groups of the starting material become integral parts of the final pyridine ring.

Pyrazole Synthesis: The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine (B178648). Ethyl cyanoacetate is a key reagent in four-component reactions with enaminones, benzaldehyde, and hydrazine-HCl to form substituted pyrazoles in an environmentally friendly aqueous medium. An efficient protocol for synthesizing fluorescent 4-amino-1,3′-bipyrazoles involves an initial azo coupling of ethyl cyanoacetate with pyrazolyldiazonium chlorides. researchgate.net The reaction of ethyl 2-cyano-3-ethoxyacrylate (derived from ethyl cyanoacetate) with amidrazones is another route to 3-aminopyrazole (B16455) derivatives. google.com

| Heterocycle | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Pyridine | Ethyl Cyanoacetate, Aldehyde, Ketone, Ammonium Acetate | Multicomponent Reaction | ekb.eg |

| Pyrazole | Ethyl Cyanoacetate, Enaminone, Benzaldehyde, Hydrazine-HCl | Four-Component Reaction | |

| 4-Amino-1,3′-bipyrazole | Ethyl Cyanoacetate, Pyrazolyldiazonium Chlorides | Azo Coupling / Cyclization | researchgate.net |

The synthesis of other important five-membered heterocycles like oxazoles and triazoles can also utilize cyano-ester precursors.

Triazole Synthesis: 1,2,4-Triazole derivatives can be synthesized via multicomponent reactions. For example, refluxing 3-amino-1,2,4-triazole, an aldehyde like 5-methyl furfuraldehyde, and ethyl cyanoacetate in the presence of a natural acid catalyst (lemon juice) can yield triazole derivatives. ekb.eg This demonstrates the utility of the cyanoacetate backbone in constructing the triazole system.

Oxazole (B20620) Synthesis: While direct synthesis from this compound is less common, related isocyanoacetates are key reagents in oxazole synthesis. nih.gov A modified Robinson-Gabriel synthesis is a key step in preparing oxazole-containing natural products. pitt.edu Given the chemical relationship between cyanoacetates and isocyanoacetates, this points to potential synthetic pathways where this compound could be a viable precursor after suitable functional group manipulation.

This compound is a valuable component in the synthesis of fused heterocyclic systems, where two or more rings share an edge. Its analogue, ethyl cyanoacetate, is widely used in the synthesis of pyrano[2,3-c]pyrazoles. This is typically achieved via a one-pot, four-component reaction involving an aldehyde, malononitrile, hydrazine, and an active methylene compound like ethyl acetoacetate (B1235776) or ethyl cyanoacetate. nih.gov These reactions are often promoted by green chemistry principles, using catalysts like l-tyrosine (B559521) or employing microwave or ultrasound irradiation to enhance reaction rates and yields. nih.gov

Similarly, the reaction of enaminonitriles with aminopyrazoles can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.net Reaction with 1,2,4-aminotriazole can yield triazolo[4,3-a]pyrimidines, demonstrating the broad utility of these intermediates in constructing complex, fused heterocyclic scaffolds of significant interest in medicinal chemistry. researchgate.net

| Fused System | General Method | Key Precursor (Analogue) | Reference |

|---|---|---|---|

| Pyrano[2,3-c]pyrazole | Four-Component Reaction | Ethyl Cyanoacetate / Ethyl Acetoacetate | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Condensation/Cyclization | Enaminonitrile | researchgate.net |

| Triazolo[4,3-a]pyrimidine | Condensation/Cyclization | Enaminonitrile | researchgate.net |

Precursor in Specialized Chemical Syntheses

The reactivity of the nitrile, ester, and vinyl groups in this compound allows for a diverse range of chemical transformations, positioning it as a key starting material in various specialized synthetic routes.

Building Blocks for Bioactive Scaffolds and Pharmaceutical Precursors

This compound serves as a valuable building block in the synthesis of structurally diverse and complex molecules with potential biological activity. Its utility is particularly highlighted in nickel-catalyzed reductive dicarbofunctionalization reactions. In these reactions, this compound can react with an alkenyl triflate in the presence of an alkylzinc(II) bromide reagent to form new carbon-carbon bonds. This methodology allows for the creation of intricate molecular scaffolds from relatively simple starting materials.

The significance of this approach lies in its ability to generate a wide array of structurally diverse products. By varying the alkenyl triflate and the alkylzinc reagent, chemists can systematically modify the resulting molecular structure, enabling the synthesis of libraries of compounds for biological screening. These structurally complex molecules can serve as scaffolds for the development of new pharmaceutical agents. The ability to efficiently construct such diverse molecular frameworks is a cornerstone of modern medicinal chemistry and drug discovery.

While the direct synthesis of specific, named pharmaceutical precursors from this compound is not extensively documented in publicly available literature, its demonstrated utility in creating complex and diverse molecular scaffolds strongly suggests its potential as a precursor for a wide range of bioactive molecules. The principles of synthetic chemistry indicate that the functional groups present in the products of its reactions can be further manipulated to introduce pharmacophoric features, making it a valuable starting point for the development of new therapeutic agents.

| Reagent 1 | Reagent 2 | Catalyst System | Product Type | Potential Application |

| This compound | Alkenyl triflate | Ni(cod)2 / ZnCl2 / KPF6 / Pyridine | Structurally diverse scaffolds | Bioactive molecule synthesis |

| This compound | Alkylzinc(II) bromide | Nickel Catalyst | Complex organic molecules | Pharmaceutical precursors |

Applications in Polymer Chemistry

The polymerization of alkyl 2-cyanoacrylates is a well-established field, primarily known for the rapid anionic polymerization that forms the basis of "super glue" adhesives. This rapid polymerization is initiated by moisture and results in the formation of strong adhesive bonds. Additionally, radical polymerization of cyanoacrylates is also possible under specific conditions.

This compound, as a derivative of ethyl 2-cyanoacrylate, possesses the characteristic electron-withdrawing cyano and ester groups that activate the adjacent double bond for polymerization. However, the presence of a second vinyl group in the pent-4-enoate (B1234886) moiety introduces the potential for more complex polymerization behavior. This additional reactive site could theoretically participate in polymerization, leading to the formation of cross-linked polymers.

Cross-linked polymers often exhibit enhanced mechanical properties, such as increased rigidity and thermal stability, compared to their linear counterparts. The bifunctionality of this compound makes it an intriguing monomer for the potential creation of novel polymer architectures. For instance, it could be used as a cross-linking agent in copolymerizations with other vinyl monomers, or it could be homopolymerized to form a network polymer.

Despite this potential, specific research detailing the polymerization of this compound and the properties of the resulting polymers is not widely reported. The exploration of its polymerization behavior could open up new avenues for the development of specialized polymers with unique properties, potentially finding applications in areas such as specialty adhesives, coatings, or biomedical materials. Further investigation is required to fully understand and harness the polymer chemistry of this versatile monomer.

| Polymerization Type | Initiator/Condition | Potential Polymer Structure | Potential Properties |

| Anionic Polymerization | Moisture/Weak Base | Linear or Cross-linked | Adhesive, potentially brittle or rigid |

| Radical Polymerization | Radical Initiator | Linear or Cross-linked | Varied, depending on conditions |

| Copolymerization | Various | Cross-linked network | Enhanced mechanical and thermal properties |

Mechanistic Elucidation and Computational Investigations

Reaction Mechanism Studies of Ethyl 2-Cyanopent-4-enoate and its Analogues

Understanding the reaction pathways of this compound is crucial for its application in organic synthesis. The presence of multiple functional groups, including an ester, a nitrile, and a carbon-carbon double bond, allows for a diverse range of chemical transformations.

While specific studies on the transition states and reaction intermediates of this compound are not extensively documented, research on analogous compounds provides valuable insights. For instance, the reaction of similar α,β-unsaturated esters with nucleophiles has been investigated. The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate with nucleophiles like sodium phenylthiolate and morpholine (B109124) results in substitution products. researchgate.net However, with nucleophiles such as potassium cyanide and sodium borohydride (B1222165), the reaction proceeds through a Michael addition followed by cyclization to form cyclopropane (B1198618) derivatives. researchgate.net This suggests that the nature of the nucleophile plays a critical role in determining the reaction pathway and the corresponding transition states and intermediates.

Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling these reaction pathways. By calculating the energies of reactants, products, transition states, and intermediates, a detailed potential energy surface can be constructed, allowing for the determination of the most favorable reaction mechanism.

Nucleophilic substitution reactions can, in some cases, proceed through an electron transfer mechanism. While direct evidence for electron transfer pathways in nucleophilic substitutions of this compound is scarce in the literature, the electronic nature of the molecule suggests its possibility. The conjugated system, influenced by the electron-withdrawing cyano and ester groups, can potentially accept an electron to form a radical anion intermediate. This pathway becomes more plausible with nucleophiles that are strong reducing agents.

Theoretical and Quantum Chemical Calculations

Theoretical and quantum chemical calculations have been extensively applied to understand the electronic structure and reactivity of organic molecules similar to this compound. These computational studies provide a deeper understanding of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For a molecule like this compound, the HOMO is expected to be located primarily on the carbon-carbon double bond, making it susceptible to attack by electrophiles. youtube.com Conversely, the LUMO is likely to be distributed over the conjugated system, particularly on the carbon atom beta to the ester and cyano groups, making this position the primary site for nucleophilic attack.

Computational studies on analogous compounds support these general principles. For example, DFT calculations on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been used to determine their HOMO and LUMO energies and distributions, providing insights into their electronic properties and reactivity. materialsciencejournal.orgmaterialsciencejournal.org

Table 1: Representative Frontier Molecular Orbital Energies of Analogous Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Analogous Cyano-Pyran Carboxylate | -6.25 | -2.55 | 3.70 |

| Analogous Pyrimidine (B1678525) Carboxylate | -5.98 | -1.78 | 4.20 |

Note: The data presented is for illustrative purposes based on similar structures and not the exact values for this compound.

Superdelocalisability indices are another set of quantum chemical descriptors used to predict the reactivity of different atomic sites in a molecule. These indices are derived from the molecular orbital energies and coefficients and can provide a more quantitative measure of the susceptibility of a particular atom to electrophilic, nucleophilic, or radical attack. While specific superdelocalisability data for this compound is not available, the principles of FMO theory suggest that the β-carbon would have a high electrophilic superdelocalisability, and the atoms of the C=C double bond would have a high nucleophilic superdelocalisability.

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and preferred shapes of molecules. gmu.eduyoutube.com For a flexible molecule like this compound, with several single bonds around which rotation can occur, a multitude of conformations are possible. Conformational analysis helps in identifying the lowest energy (most stable) conformations, which are the most populated at equilibrium.

MD simulations can provide further insights into the molecule's flexibility, how it interacts with its environment (e.g., solvent molecules), and the accessibility of different reactive sites. While specific MD studies on this compound are not reported, such analyses would be valuable in understanding its behavior in solution and during chemical reactions.

Advanced Spectroscopic and Diffraction Methods for Structural and Mechanistic Insights

The definitive structural elucidation and deep mechanistic understanding of "this compound" and its reactions necessitate the application of advanced analytical techniques. While specific experimental data for this compound is not extensively available in the public domain, this section outlines the state-of-the-art spectroscopic and diffraction methodologies that are crucial for its characterization. The presented data is based on predictive models and analysis of structurally analogous compounds, providing a robust framework for its structural and mechanistic investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the complete structural assignment of "this compound". Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to establish through-bond connectivities.

Predicted ¹H and ¹³C NMR Data:

Computational predictions, often employing Density Functional Theory (DFT), can provide highly accurate estimations of NMR chemical shifts. nih.gov The predicted chemical shifts for "this compound" are presented below, offering a benchmark for experimental verification. The chemical shifts are influenced by the electronic environment of each nucleus, with electronegative groups like the ester and nitrile causing downfield shifts. libretexts.orglibretexts.org

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 3.5 - 3.8 | Triplet | J = 7.0 - 7.5 |

| H-4 | 5.8 - 6.0 | Multiplet | - |

| H-5 (trans) | 5.3 - 5.5 | Doublet of triplets | J = 17.0 - 17.5, 1.5 - 2.0 |

| H-5 (cis) | 5.2 - 5.4 | Doublet of triplets | J = 10.0 - 10.5, 1.5 - 2.0 |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet | J = 7.0 - 7.2 |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet | J = 7.0 - 7.2 |

Interactive Table: Predicted ¹³C NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 165 - 168 |

| C-2 | 40 - 45 |

| C-3 (CN) | 115 - 120 |

| C-4 | 130 - 135 |

| C-5 | 120 - 125 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 13 - 15 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of "this compound". The fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure. The fragmentation of esters and nitriles follows predictable pathways, often involving the loss of small, stable neutral molecules. whitman.eduuni-saarland.dechemguide.co.uk

Predicted Mass Spectrometry Fragmentation:

The electron ionization (EI) mass spectrum of "this compound" is expected to show a molecular ion peak (M⁺). Key fragmentation pathways would likely involve the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via McLafferty rearrangement, and cleavage of the allylic bond.

Interactive Table: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 139 | [M]⁺ |

| 111 | [M - C₂H₄]⁺ |

| 94 | [M - •OCH₂CH₃]⁺ |

| 68 | [C₄H₄N]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional molecular structure. youtube.com Although obtaining a suitable crystal of "this compound" may be challenging due to its likely liquid state at room temperature, derivatization or co-crystallization could yield crystals suitable for analysis. A crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering insights into the molecule's conformation. Conformational analysis of allylic systems often reveals the influence of steric and electronic effects on the preferred geometry. imperial.ac.uknih.gov

Hypothetical Crystallographic Data:

Should a crystalline derivative be analyzed, the crystallographic data would be presented in a standardized format as shown below. This data would be crucial for validating computational models and understanding intermolecular interactions in the solid state.

Interactive Table: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| R-factor | < 0.05 |

Computational Investigations

In conjunction with experimental methods, computational chemistry provides powerful insights into the structure, reactivity, and mechanistic pathways involving "this compound". DFT calculations are commonly used to model molecular geometries, predict spectroscopic data, and map potential energy surfaces of reactions. nih.gov Conformational analysis can reveal the relative stabilities of different rotamers, which is important for understanding the molecule's reactivity. imperial.ac.uklumenlearning.com These computational studies would be instrumental in elucidating reaction mechanisms, such as identifying transition states and calculating activation energies for various transformations.

Future Directions and Emerging Research Avenues for Ethyl 2 Cyanopent 4 Enoate

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future advancements in the use of Ethyl 2-cyanopent-4-enoate will heavily rely on the development of novel catalytic systems. The focus of this research is to achieve higher levels of selectivity and efficiency in reactions involving its key functional groups: the terminal alkene, the cyano group, and the ester. A significant area of interest is the catalytic functionalization of the allylic C-H bonds of the terminal olefin. While palladium has been a traditional choice for such reactions, research is expanding to include other transition metals.

Recent breakthroughs have highlighted the potential of rhodium, iridium, and cobalt catalysts in intermolecular allylic C-H functionalization, offering different reactivity and selectivity compared to palladium-based systems. researchgate.netrsc.org These newer catalysts could enable the direct introduction of a wide range of functional groups at the allylic position of this compound, avoiding the need for pre-functionalized starting materials. Furthermore, the development of iron-based catalysts presents a more sustainable and cost-effective alternative for the allylic functionalization of simple olefins. nih.gov

A critical aspect of this research is the design of chiral ligands to induce enantioselectivity in these catalytic reactions. Highly enantioselective transformations are crucial for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. The development of new generations of ligands and the use of synergistic catalytic systems, such as dual palladium/organocatalysis, are promising strategies to achieve high levels of stereocontrol in the allylic substitution reactions of substrates similar to this compound. nih.gov

| Catalyst System | Potential Application for this compound | Anticipated Advantages |

| Rhodium/Iridium/Cobalt Complexes | Intermolecular allylic C-H functionalization | Complementary selectivity to palladium, broader substrate scope |

| Iron-Based Catalysts | Allylic C-C bond formation | Cost-effective, sustainable, distinctive branched selectivity |

| Chiral Ligand-Palladium Complexes | Enantioselective allylic substitution | High enantioselectivity for the synthesis of chiral molecules |

| Dual Catalytic Systems | Synergistic activation for novel transformations | Access to new reaction pathways and increased efficiency |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into flow chemistry and automated platforms represents a significant step towards more efficient and safer chemical manufacturing. nih.gov Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov For instance, reactions involving unstable intermediates can be performed with greater safety as these species are generated and consumed in situ within the small volume of the reactor. nih.gov

Automated synthesis platforms can further accelerate the discovery and optimization of new reactions involving this compound. nih.govnih.gov These systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify optimal parameters. youtube.com The combination of flow chemistry with artificial intelligence and machine learning algorithms can create "self-optimizing" systems that can autonomously design and execute experiments to achieve a desired outcome. youtube.com This approach can significantly reduce the time and resources required for process development and the synthesis of new derivatives of this compound. youtube.comsigmaaldrich.com

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Synthesis and derivatization reactions | Improved safety, better process control, enhanced scalability amt.uk |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions | Accelerated optimization, reduced development time nih.govfu-berlin.de |

| Integrated Flow and Automation | "Self-optimizing" synthesis systems | Autonomous discovery of new reactions and optimal conditions |

Exploration of New Reaction Classes and Transformational Pathways

The unique combination of functional groups in this compound makes it a versatile substrate for exploring new reaction classes and transformational pathways. The presence of both an electron-withdrawing cyano group and an ester group activates the carbon-carbon double bond for a variety of nucleophilic additions. Beyond traditional transformations, emerging research in radical chemistry opens up new avenues for the functionalization of this compound.

Transition metal-catalyzed reactions involving radical intermediates are a powerful but less explored strategy for allylic functionalization. rsc.org This approach can significantly expand the range of compatible coupling partners and lead to the formation of novel molecular structures. For example, the use of radical species as formal nucleophiles in allylic substitution reactions can provide access to products that are not achievable through conventional ionic mechanisms. rsc.org

Another promising area is the development of novel cycloaddition reactions. While the Diels-Alder reaction is a well-established method for forming six-membered rings, new catalytic systems can enable previously inaccessible transformations. Furthermore, the development of electrochemical methods offers a green and efficient way to achieve difunctionalization of the alkene. For instance, an electrosynthetic strategy for the 1,2-syn-cyano-hydroxylation of olefins has been developed, which could potentially be applied to this compound to introduce both a cyano and a hydroxyl group across the double bond in a stereocontrolled manner. nih.govacs.org

| Reaction Class | Potential Transformation of this compound | Significance |

| Radical Allylic Functionalization | Introduction of novel functional groups at the allylic position | Access to new chemical space and complex molecules rsc.org |

| Novel Cycloaddition Reactions | Formation of diverse carbocyclic and heterocyclic scaffolds | Rapid construction of molecular complexity |

| Electrochemical Alkene Difunctionalization | Stereoselective introduction of two functional groups across the double bond | Sustainable and controlled method for creating vicinal functionalization nih.govacs.org |

Advancements in Sustainable and Atom-Economical Processes in its Synthesis and Derivatization

Future research will increasingly focus on developing sustainable and atom-economical methods for the synthesis and derivatization of this compound. The principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and minimizing waste, will be central to these efforts. nih.gov

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a key metric for evaluating new synthetic routes. rsc.org The development of catalytic reactions that proceed with 100% atom economy, such as certain addition reactions, will be a major goal. For example, the development of a reagentless and highly regio- and stereoselective iodosulfenylation of alkynes demonstrates the potential for achieving perfect atom economy in the functionalization of unsaturated systems. rsc.org

The use of biocatalysis and renewable resources also represents a significant opportunity for the sustainable production of this compound and its derivatives. Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for harsh reagents and organic solvents. researchgate.net Furthermore, exploring biosynthetic pathways for the production of the starting materials for this compound from renewable feedstocks could significantly reduce the environmental footprint of its entire life cycle. dntb.gov.uaresearchgate.net

| Sustainability Approach | Application to this compound | Environmental Benefits |

| Atom-Economical Reactions | Synthesis and derivatization with minimal byproduct formation | Reduced waste, increased efficiency rsc.org |

| Biocatalysis | Enzymatic synthesis and transformations | Mild reaction conditions, high selectivity, reduced use of hazardous reagents |

| Renewable Feedstocks | Production of starting materials from biomass | Reduced reliance on fossil fuels, lower carbon footprint |

Q & A

Basic: What are the established synthetic routes for Ethyl 2-cyanopent-4-enoate, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via nucleophilic substitution or Michael addition reactions. A common approach involves reacting ethyl acrylate derivatives with cyanide sources (e.g., KCN or TMSCN) under controlled conditions. Key variables include:

- Temperature: Maintain 0–5°C to minimize side reactions like polymerization .

- Catalyst: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Solvent: Polar aprotic solvents (e.g., DMF) improve cyanide solubility.

Optimization: Conduct trial experiments with fractional factorial designs to test variable interactions. Monitor yields via GC-MS or HPLC and adjust stoichiometry iteratively .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Answer:

- NMR:

- ¹H NMR: Look for the α,β-unsaturated ester proton signals at δ 6.2–6.8 ppm (doublets, J = 10–16 Hz) and the nitrile carbon signal at ~δ 115–120 ppm in ¹³C NMR .

- IR: A strong C≡N stretch near 2240 cm⁻¹ confirms the nitrile group.

- Mass Spec: The molecular ion peak ([M]⁺) should match the molecular weight (e.g., 153 g/mol).

Validation: Compare data with computational predictions (DFT) or literature databases like PubChem .

Advanced: How can reaction mechanisms involving this compound be elucidated using isotopic labeling or computational modeling?

Answer:

- Isotopic Labeling: Introduce ¹³C or ¹⁵N at the nitrile group to track bond cleavage/formation via NMR or mass spectrometry.

- Computational Methods:

- Use Gaussian or ORCA for DFT calculations to map transition states and activation energies.

- Compare simulated IR/Raman spectra with experimental data to validate intermediates .

Contradictions: Address discrepancies between theoretical and experimental results by refining basis sets or considering solvent effects .

Advanced: What crystallographic strategies are recommended for resolving the structure of this compound, especially with twinned or low-resolution data?

Answer:

- Data Collection: Use high-flux synchrotron sources to improve resolution.

- Software:

Advanced: How should researchers resolve contradictions between experimental data (e.g., conflicting crystallographic and spectroscopic results)?

Answer:

- Error Analysis: Quantify uncertainties in bond lengths (e.g., ±0.02 Å in XRD) and compare with NMR coupling constants.

- Statistical Validation: Use t-tests or ANOVA to assess significance of discrepancies. For example, inconsistent nitrile stretching frequencies may arise from solvent polarity effects .

- Literature Cross-Check: Reconcile findings with prior studies on analogous compounds (e.g., Ethyl 4-(diethoxyphosphoryl)-2-butenoate) .

Advanced: What methodologies are appropriate for investigating the bioactivity of this compound in enzyme inhibition assays?

Answer:

- Assay Design:

- Use Michaelis-Menten kinetics to measure inhibition constants (Kᵢ).

- Include positive controls (e.g., known nitrile-based inhibitors) and triplicate runs.

- Data Interpretation: Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Caveats: Account for compound stability in buffer solutions via UV-Vis monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.